molecular formula C22H23N3O4S B2656052 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide CAS No. 2034590-54-8

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide

Cat. No. B2656052
M. Wt: 425.5
InChI Key: IODNPTBRQAOEIK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with naphthamide structures have been synthesized for evaluation of their anticancer activity. For instance, a study involved the synthesis of new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, demonstrating potent activity against colon HCT-116 human cancer cell lines. This suggests the potential for similar naphthamide derivatives in cancer research (Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).

Protective Activities Against DNA Damage

Another study synthesized 2-naphthyl ethers to investigate their protective activities against DNA damage induced by the bleomycin-iron complex. Compounds showed significant protection against DNA damage, indicating the potential of naphthamide derivatives in developing therapies to minimize DNA damage in cells (Abdel-Wahab, A. El-Ahl, F. Badria, 2009).

Antimicrobial Applications

Research into the synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles has explored their antimicrobial activities. This demonstrates a broad interest in harnessing the potential of naphthamide and related structures for antimicrobial drug development (El-Gaby, M. A. Zahran, M. Ismail, Y. Ammar, 2000).

Photophysical Investigation

A study on the photophysical investigation of biologically active 2-oxo-quinoline-3-carbonitrile derivative highlights the analytical potential of such compounds. The research focused on spectroscopic and physicochemical parameters to explore applications in probing and sensing, which could be relevant for compounds with naphthamide structures (Zayed, Parveen Kumar, 2017).

Semiconducting Polymers

The synthesis of semiconducting polymers incorporating naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole and related units for electronic applications indicates the versatility of naphthamide derivatives in materials science (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, Takimiya, 2013).

properties

IUPAC Name

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-5-29-20-11-10-15-8-6-7-9-16(15)21(20)22(26)23-17-13-19-18(12-14(17)2)24(3)30(27,28)25(19)4/h6-13H,5H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNPTBRQAOEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3C)N(S(=O)(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide

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